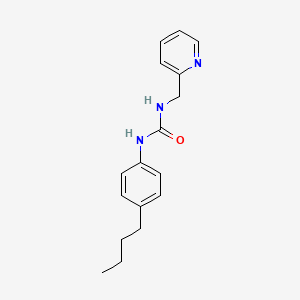![molecular formula C16H20N4 B5363395 9-amino-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9-carbonitrile](/img/structure/B5363395.png)
9-amino-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-amino-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9-carbonitrile, also known as DAPTA, is a synthetic compound that belongs to the family of bicyclic peptides. DAPTA has been extensively studied due to its potential therapeutic applications in the field of immunology.
作用機序
9-amino-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9-carbonitrile binds specifically to the CD4 receptor on T-cells, which is the primary receptor for HIV. By blocking the CD4 receptor, this compound prevents the entry of HIV into T-cells, thereby inhibiting viral replication. This compound has also been shown to modulate the activity of T-cells, leading to the suppression of immune responses. This property of this compound has been studied for its potential use in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been found to have a half-life of approximately 2 hours in the bloodstream and is primarily excreted through the kidneys. This compound has been shown to have no significant effect on the levels of cytokines, which are important signaling molecules involved in the immune response.
実験室実験の利点と制限
9-amino-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9-carbonitrile is a synthetic compound that can be easily synthesized in the laboratory using standard chemical techniques. It has a low toxicity profile and is well-tolerated in animal studies. However, the specific binding of this compound to the CD4 receptor may limit its use in certain applications where the CD4 receptor is not involved.
将来の方向性
9-amino-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9-carbonitrile has potential applications in the treatment of HIV and autoimmune diseases. Further research is needed to optimize the synthesis of this compound and to investigate its efficacy in preclinical and clinical studies. Future studies should also focus on the development of this compound derivatives with improved binding affinity and selectivity for the CD4 receptor. Additionally, the use of this compound in combination with other therapeutic agents should be explored to enhance its therapeutic efficacy.
合成法
The synthesis of 9-amino-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9-carbonitrile involves the condensation of two amino acids, L-phenylalanine and L-lysine, followed by the addition of a nitrile group. The reaction is carried out under basic conditions using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 1-hydroxybenzotriazole (HOBt). The resulting product is then purified using column chromatography.
科学的研究の応用
9-amino-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9-carbonitrile has been shown to have potential therapeutic uses in the field of immunology. It has been found to bind specifically to the CD4 receptor on T-cells, which are important immune cells involved in the body's defense against pathogens. This compound has been studied for its ability to inhibit the entry of the human immunodeficiency virus (HIV) into T-cells by blocking the CD4 receptor. This compound has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
9-amino-1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecane-9-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-10-16(18)14-8-19-6-7-20(9-14)12-15(16,11-19)13-4-2-1-3-5-13/h1-5,14H,6-9,11-12,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCSXDJSDGZSRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3CN1CC(C2)(C3(C#N)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-2-cyanovinyl]-2-methoxyphenyl benzoate](/img/structure/B5363314.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(5-methylpyridin-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5363339.png)
![1-acetyl-3-(4-fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5363344.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-1,4-diazepane](/img/structure/B5363352.png)

![2-[2-(2,2-diphenylethyl)-4-morpholinyl]-N-isopropyl-2-oxoacetamide](/img/structure/B5363360.png)


![4-{2-(acetylamino)-3-oxo-3-[(1,1,3,3-tetramethylbutyl)amino]-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5363386.png)
![7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5363390.png)
![{4-[rel-(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-4-oxobutyl}amine dihydrochloride](/img/structure/B5363391.png)

